molecular formula C22H21N3OS B3295648 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888450-69-9

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B3295648
CAS No.: 888450-69-9
M. Wt: 375.5 g/mol
InChI Key: XDGLFNKOFXZOQA-UHFFFAOYSA-N
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Description

The compound 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindole derivative characterized by a fused heterocyclic core (pyrimido[5,4-b]indol-4-one) with two key substituents:

  • A [(2,5-dimethylphenyl)methyl]sulfanyl group at position 2.
  • A prop-2-en-1-yl (allyl) group at position 3.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c1-4-11-25-21(26)20-19(17-7-5-6-8-18(17)23-20)24-22(25)27-13-16-12-14(2)9-10-15(16)3/h4-10,12,23H,1,11,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGLFNKOFXZOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2CC=C)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Construction of the Pyrimidine Ring: The pyrimidine ring can be formed by the condensation of a β-dicarbonyl compound with a guanidine derivative.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the aromatic ring.

    Allylation: The allyl group can be introduced through a Heck reaction, where an alkene reacts with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrimidine ring, potentially leading to the formation of alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. It can be screened for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, derivatives of this compound could be developed as therapeutic agents. The presence of the indole and pyrimidine rings, which are common in many bioactive molecules, suggests potential pharmacological applications.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is likely to involve interactions with various molecular targets, such as enzymes, receptors, or nucleic acids. The indole and pyrimidine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of biological targets. The sulfanyl group may also play a role in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Substituents (Position) Molecular Formula Molecular Weight (g/mol) XLogP3 Key Features Reference
Target Compound 2: [(2,5-Dimethylphenyl)methyl]sulfanyl C28H26N3OS (est.) ~480–500 (est.) ~5.7 Allyl group enhances reactivity
3: Prop-2-en-1-yl (allyl)
2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one (536705-40-5) 2: 2-(2,3-Dihydroindol-1-yl)-2-oxoethyl C28H24N4O2S 480.6 5.7 High complexity (854), standardized
2-{[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-5H-pyrimido[5,4-b]indol-4-one (537668-70-5) 2: 2-(2,3-Dihydroindol-1-yl)-2-oxoethyl C25H19N3O2S 452.5 5.0 Lower molecular weight, phenyl substituent
3-(4-Chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one (536715-50-1) 2: Phenacylsulfanyl C24H16ClN3O2S 470.9 N/A Chlorophenyl enhances electronegativity
3-(3-Methoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one (G856-1015) 2: [(3-Methylphenyl)methyl]sulfanyl C25H21N3O2S 443.5 N/A Methoxy group improves solubility

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s XLogP3 (~5.7) is comparable to analogs with bulky aromatic substituents (e.g., 3,5-dimethylphenyl ). Smaller groups like phenyl (XLogP3=5.0) reduce lipophilicity .
  • Chlorophenyl (Cl) and trifluoromethyl (CF3) groups increase electronegativity and may enhance binding to hydrophobic pockets .

Synthetic Accessibility :

  • Analogs with simple sulfanyl substituents (e.g., phenacylsulfanyl ) are easier to synthesize than those requiring multi-step functionalization (e.g., dihydroindole derivatives ).

Q & A

Q. What strategies mitigate instability of the 4-one moiety under acidic/basic conditions?

  • Answer :
  • pH-controlled reaction media (buffered solutions at pH 6–8).
  • Lyophilization for long-term storage (−80°C, argon atmosphere).
  • Prodrug derivatization (e.g., esterification of the ketone) to enhance stability in biological matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Reactant of Route 2
Reactant of Route 2
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

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